

2614W94: A Technical Guide on Solubility, Stability, and Mechanism of Action

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Compound of Interest		
Compound Name:	2614W94	
Cat. No.:	B15618400	Get Quote

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This document provides a comprehensive technical overview of the available data on **2614W94**, a selective and reversible inhibitor of monoamine oxidase-A (MAO-A). The information is compiled from publicly available scientific literature and supplier-provided data sheets.

Core Compound Properties

2614W94 is identified as a potent and selective inhibitor of MAO-A with an IC50 of 5 nM and a Ki of 1.6 nM[1][2]. It demonstrates no significant inhibition of MAO-B[1][2][3]. Due to this selective activity, **2614W94** has been investigated for its potential antidepressant and anxiolytic effects[1][2]. The compound's chemical name is 3-(1-trifluoromethyl)ethoxyphenoxathiin 10,10-dioxide.

Solubility Data

Quantitative solubility data for **2614W94** in a range of solvents is limited in the currently available documentation. The primary solvent for in vitro stock solutions is Dimethyl Sulfoxide (DMSO).



Solvent	Concentration	Notes	Source
DMSO	100 mg/mL (290.44 mM)	Requires sonication for dissolution. It is noted that DMSO is hygroscopic and can impact solubility; newly opened DMSO is recommended.	[1]

Stability Profile

Detailed stability studies under varying pH, temperature, and light conditions are not extensively reported. However, recommended storage conditions for stock solutions have been provided.

Solution Type	Storage Temperature	Duration	Light/Atmosph ere	Source
Stock Solution	-80°C	6 months	Protect from light, store under nitrogen	[1][2]
Stock Solution	-20°C	1 month	Protect from light, store under nitrogen	[1][2]

Experimental Protocols In Vitro MAO-A Inhibition Assay

This protocol is based on the methodology described for determining the IC50 and Ki values of **2614W94**.

Objective: To measure the inhibitory activity of 2614W94 against MAO-A.

Materials:



- Rat brain mitochondrial extract (as a source of MAO-A)
- **2614W94** (test inhibitor)
- 50 mM Potassium Phosphate Buffer (pH 7.4)
- [3H]serotonin (substrate)
- Pargyline (for blank assays)
- 2 N HCl (reaction termination solution)
- Ethyl acetate/toluene (1:1, v/v) (extraction solvent)
- Scintillation cocktail (e.g., Ecolite)
- Scintillation spectrometer

Procedure:

- Pre-incubate the rat brain mitochondrial extract with varying concentrations of **2614W94** for 15 minutes at 37°C in 50 mM potassium phosphate buffer (pH 7.4).
- For blank assays, use 2 mM pargyline to completely inhibit all MAO activity.
- Initiate the enzymatic reaction by adding the substrate, [3H]serotonin (final concentration 0.2 mM).
- Continue the incubation at 37°C for 20 minutes.
- Terminate the reaction by adding 0.2 mL of 2 N HCl.
- Extract the reaction products with 6 mL of ethyl acetate/toluene (1:1).
- Take a 4 mL aliquot of the organic layer and add it to 10 mL of scintillation cocktail.
- Quantify the radioactivity using a scintillation spectrometer programmed for the appropriate isotope.



- Calculate the percent inhibition for each concentration of 2614W94 relative to the control (no inhibitor) and blank assays.
- Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Oral Administration in Rats

This protocol provides a general guideline for the oral administration of **2614W94** to rats for efficacy studies.

Objective: To assess the in vivo effects of orally administered **2614W94** on MAO-A activity and neurotransmitter levels.

Materials:

- 2614W94
- 0.5% Methyl cellulose (vehicle)
- Sprague-Dawley male rats (non-fasted)
- Oral gavage needles

Procedure:

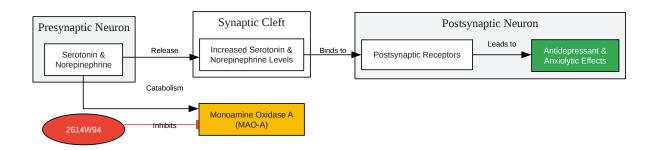
- Prepare a suspension of 2614W94 in 0.5% methyl cellulose.
- Administer the suspension to non-fasted Sprague-Dawley male rats via oral gavage. A
 common dosing volume is 10 mL/kg of body weight.
- In vivo studies have utilized doses of 0.5, 1, 2, and 5 mg/kg.
- Following administration, animals are monitored for behavioral changes (e.g., potentiation of 5-hydroxytryptophan-induced head twitches).
- At specified time points, animals are euthanized, and tissues (e.g., brain, liver) are collected to measure MAO-A inhibition and neurotransmitter levels.



Mechanism of Action and Signaling Pathway

2614W94 functions as a selective and reversible inhibitor of MAO-A. MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters, particularly serotonin and norepinephrine. By inhibiting MAO-A, **2614W94** prevents the breakdown of these neurotransmitters, leading to their increased levels in the brain. This elevation of serotonin and norepinephrine is believed to be the primary mechanism underlying the antidepressant and anxiolytic effects of the compound[1][2].

The direct signaling pathway affected by **2614W94** is the monoamine neurotransmitter pathway.

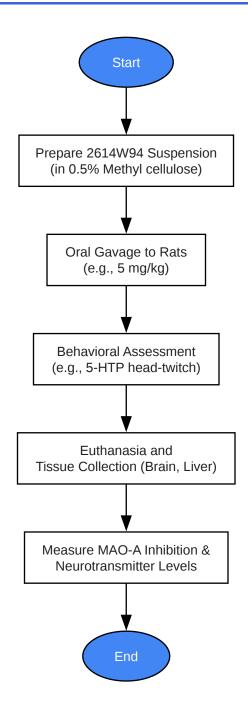


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Caption: Inhibition of MAO-A by **2614W94** increases neurotransmitter levels.

The experimental workflow for assessing the in vivo efficacy of **2614W94** can be summarized as follows:





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Caption: Workflow for in vivo evaluation of **2614W94** in rats.

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